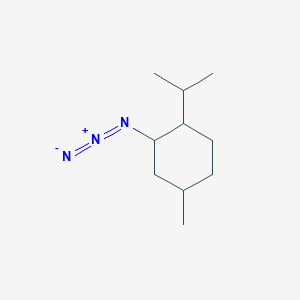

(1S, 2S, 5R)-Neomenthyl azide

Description

Significance of Chiral Azides as Key Synthetic Intermediates in Modern Organic Chemistry

Chiral azides are organic compounds that possess a stereogenic center and an azide (B81097) functional group (-N₃). They have garnered considerable interest in modern organic chemistry due to their dual functionality. The azide group is a high-energy, versatile moiety that can be transformed into a wide array of other nitrogen-containing functionalities. Concurrently, the inherent chirality of the molecule allows for the transfer of stereochemical information, making these compounds powerful tools in asymmetric synthesis. wikipedia.orgsioc-journal.cn

The significance of chiral azides stems from their application as key intermediates in the synthesis of valuable, enantiomerically enriched compounds. sioc-journal.cn They serve as precursors to chiral amines, which are ubiquitous in pharmaceuticals and natural products. umn.edu The reduction of the azide group to an amine is often a high-yielding and clean transformation. numberanalytics.com Furthermore, chiral azides are prominent participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comwikipedia.org This reaction allows for the efficient construction of chiral 1,2,3-triazole rings, which are themselves found in medicinally important compounds and can act as stable, chiral ligands for transition metal catalysis. alfa-chemistry.comresearchgate.netorganic-chemistry.org

The development of catalytic asymmetric methods to synthesize α-chiral azides is an active area of research, highlighting their importance as building blocks for value-added chiral products. rsc.org Their ability to participate in diverse transformations, including reductions and cycloadditions, solidifies their status as indispensable synthons for creating complex chiral molecules. umn.edu

Academic Research Perspectives on (1S, 2S, 5R)-Neomenthyl Azide as a Chiral Synthon

This compound, derived from the naturally abundant and relatively inexpensive chiral pool starting material neomenthol (B8682525), is a specific example of a chiral azide that leverages a well-defined stereochemical framework. wikipedia.org The menthol (B31143) family of compounds has a long history of use as chiral auxiliaries in asymmetric synthesis. wikipedia.orgwikipedia.orgacs.org The rigid cyclohexane (B81311) backbone of the neomenthyl group, with its defined stereocenters, provides a robust scaffold for inducing stereoselectivity in chemical reactions.

The primary application of this compound in academic research is as a chiral building block in the synthesis of more complex chiral molecules, particularly through cycloaddition reactions. The azide functional group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form chiral triazoles. alfa-chemistry.comwikipedia.orgresearchgate.net

A notable example of its use is in the synthesis of novel N-1,2,3-triazole–isatin (B1672199) hybrids. In a study exploring potential anti-proliferative agents, this compound was reacted with a terminal alkyne attached to an isatin scaffold. nih.gov The reaction, a copper-catalyzed alkyne-azide cycloaddition (CuAAC), proceeded efficiently to install the chiral neomenthyl-triazole unit onto the isatin core. nih.gov The resulting hybrid molecule was then evaluated for its biological activity against various cancer cell lines. nih.gov

This application demonstrates the role of this compound as a "chiral synthon," where its entire molecular framework is incorporated into the final product, imparting its inherent chirality. Research on the synthesis of palladium complexes with neomenthyl-substituted triazolylidene ligands further underscores this utility. researchgate.net In this work, the neomenthyl group, introduced via the corresponding azide, serves as a bulky, chiral wingtip group on the ligand, designed to influence the stereochemical outcome of metal-catalyzed reactions. researchgate.net

The synthesis of this compound itself is typically achieved from a derivative of neomenthol, such as neomenthyl chloride or a sulfonate ester, through nucleophilic substitution with an azide source like sodium azide. researchgate.netvulcanchem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 107535-12-6 |

| Molecular Formula | C₁₀H₁₉N₃ |

| IUPAC Name | (1S,2S,5R)-1-azido-5-methyl-2-(propan-2-yl)cyclohexane |

| Primary Application | Chiral Synthon in Cycloaddition Reactions |

Table 2: Key Reactions Involving Chiral Azides

| Reaction Type | Description | Product |

|---|---|---|

| Azide Reduction | Conversion of the azide group to a primary amine, often using reagents like H₂/Pd-C or LiAlH₄. | Chiral Amines |

| Huisgen 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition between an azide and a dipolarophile (e.g., an alkyne). | Chiral Five-Membered Heterocycles (e.g., Triazoles) |

| Staudinger Reaction | Reaction of an azide with a phosphine (B1218219) or phosphite (B83602) to form an aza-ylide, which can be hydrolyzed to a primary amine. | Chiral Amines |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXCHQXAHQOURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Insights of 1s, 2s, 5r Neomenthyl Azide

Nucleophilic Reactivity of the Azido (B1232118) Group

The azide (B81097) ion (N₃⁻) is recognized as a potent nucleophile, a characteristic that extends to organic azides such as (1S, 2S, 5R)-Neomenthyl azide. masterorganicchemistry.com The high nucleophilicity of the azide ion is attributed to its four lone pairs of electrons being contained within a small volume, which increases the probability of a productive collision with an electrophile. masterorganicchemistry.com Despite being the conjugate base of a weak acid, hydrazoic acid (pKa = 4.6), the azide ion is an exceptionally good nucleophile, surpassing the nucleophilicity of many amines. masterorganicchemistry.com

In the context of this compound, the azido group can participate in various nucleophilic substitution reactions. The most common method for synthesizing allylic azides involves the Sₙ2 reaction between an appropriate electrophile (like an alkyl halide or sulfonate) and an azide salt, such as sodium azide (NaN₃). masterorganicchemistry.comnih.gov This reaction typically proceeds with an inversion of configuration at the electrophilic carbon center. nih.gov The azide group can also act as a nucleophile in nucleophilic acyl substitution reactions, attacking a carbonyl carbon of an acid chloride or anhydride to form an acyl azide. masterorganicchemistry.com

The solvent plays a crucial role in modulating the nucleophilic reactivity of the azide ion. For instance, the nucleophilicity of the azide anion is significantly greater in polar aprotic solvents like DMSO compared to protic solvents such as methanol and ethanol or other aprotic solvents like acetonitrile. researchgate.net This is because protic solvents can solvate the anion through hydrogen bonding, reducing its availability to act as a nucleophile.

One-pot procedures that combine the in situ generation of organic azides from halides with subsequent reactions, like cycloadditions, have been developed to avoid the isolation of potentially unstable azide intermediates. nih.gov For example, benzylic bromides can be converted to the corresponding azides using sodium azide, and then be immediately trapped by an alkyne in a copper-catalyzed cycloaddition. nih.gov

Cycloaddition Chemistry of this compound

The azido group is a 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions. This reactivity is a cornerstone of the utility of organic azides, including chiral variants like this compound, in organic synthesis. These reactions provide a powerful method for the construction of five-membered heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a foundational reaction in this class. wikipedia.org The thermal, uncatalyzed version of this reaction often requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The introduction of a chiral auxiliary on the azide, such as the neomenthyl group, can introduce a degree of stereocontrol in these cycloadditions.

The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal marked a significant advancement, transforming the reaction into a prime example of "click chemistry". wikipedia.orgnih.govglenresearch.com The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, tolerance of a wide range of functional groups, and, most notably, its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. nih.govglenresearch.com

The mechanism of CuAAC is distinct from the concerted thermal cycloaddition and involves the formation of a copper acetylide intermediate. wikipedia.orgnih.gov The use of chiral azides, such as this compound, in CuAAC reactions allows for the transfer of chirality into the triazole product. While the cycloaddition itself doesn't typically create a new stereocenter at the triazole core, the presence of the chiral neomenthyl group can influence the stereochemical outcome in subsequent transformations or in cases where the alkyne partner also possesses chiral elements, leading to diastereoselective product formation.

Enantioselective CuAAC (E-CuAAC) has been achieved through methods like dynamic kinetic resolution (DKR), enabling the synthesis of α-chiral triazoles with high enantiomeric ratios. acs.orgnih.gov

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.orgnih.gov |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.org | Exclusively 1,4-isomer (with terminal alkynes) nih.gov |

| Reaction Conditions | High temperatures wikipedia.org | Mild, often room temperature glenresearch.com |

| Reaction Rate | Slow | Dramatically accelerated nih.gov |

| Substrate Scope | Works with internal and terminal alkynes | Primarily terminal alkynes nih.gov |

While CuAAC is highly effective for terminal alkynes, the asymmetric cycloaddition involving internal alkynes remains a challenge. nih.govrsc.orgrsc.org Rhodium catalysis has emerged as a powerful tool to address this, enabling the atroposelective synthesis of C-N axially chiral triazolyl indoles with excellent yields and enantioselectivity. nih.govrsc.orgrsc.orgresearchgate.net This method provides access to products that are not achievable through traditional CuAAC reactions. rsc.org The rhodium(I) catalyst, in conjunction with chiral ligands like Tol-BINAP, coordinates with the alkyne, directing the azide attack and controlling the stereochemistry of the resulting axially chiral product. rsc.org The use of a chiral azide like this compound in such a system could lead to a matched or mismatched scenario with the chiral catalyst, influencing the diastereoselectivity of the cycloaddition.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings with excellent control over regio- and stereochemistry. wikipedia.org While less common, azides can be involved in Diels-Alder type reactions. More specifically, vinyl azides can act as dienophiles. The stereochemistry of the reaction can be influenced by chiral auxiliaries or catalysts. nih.gov

The inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is particularly useful for synthesizing heterocyclic compounds and has found widespread application in chemical biology for bioconjugation due to its fast kinetics and biocompatibility. sigmaaldrich.comrsc.org Heterocyclic azadienes, such as tetrazines and triazines, are common electron-poor dienes used in IEDDA reactions. sigmaaldrich.comacs.org While this compound itself would not typically act as the diene or dienophile in a standard Diels-Alder or IEDDA reaction, it could be tethered to either component. In such a scenario, the chiral neomenthyl moiety would serve as a stereodirecting group, influencing the facial selectivity of the cycloaddition and leading to the formation of diastereomeric products. The steric bulk and conformational preferences of the neomenthyl group would dictate the approach of the other reactant, thereby controlling the stereochemistry of the newly formed stereocenters in the cyclohexene or heterocyclic product. nih.gov

Azide-Alkyne Cycloaddition (AAC) in Chiral Contexts

Rearrangement Reactions Involving Organic Azides

Organic azides are versatile intermediates in synthetic chemistry, known for undergoing rearrangement reactions that lead to the formation of new carbon-nitrogen bonds. The specific structure of this compound, a secondary alkyl azide, dictates its potential involvement in such transformations.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgrsc.org This reaction is a powerful method for converting carboxylic acids into primary amines, carbamates, or urea derivatives after subsequent reactions of the isocyanate intermediate. nih.govnih.gov

The mechanism is understood to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen (N₂). wikipedia.org A key feature of this rearrangement is that the migration of the R-group occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.gov

It is crucial to note that this compound, as an alkyl azide, would not directly undergo the Curtius rearrangement. This reaction is specific to acyl azides . However, a carboxylic acid derivative of the neomenthyl scaffold, such as (1S, 2S, 5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid, could be converted to its corresponding acyl azide. Upon heating, this acyl azide would be expected to undergo a Curtius rearrangement. The resulting isocyanate would retain the stereochemistry of the neomenthyl group, showcasing the utility of the reaction in stereospecific synthesis.

Table 1: Key Features of the Curtius Rearrangement

| Feature | Description |

|---|---|

| Starting Material | Acyl Azide (R-CO-N₃) |

| Key Intermediate | Isocyanate (R-N=C=O) |

| Byproduct | Nitrogen Gas (N₂) |

| Stereochemistry | Retention of configuration at the migrating group |

| Common Reagents | Diphenylphosphoryl azide (DPPA), Sodium azide (NaN₃) with an acyl chloride |

The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgchem-station.com The iminophosphorane is typically generated in situ from an organic azide and a phosphine (B1218219), like triphenylphosphine (B44618), through the Staudinger reaction. chem-station.com This reaction is a cornerstone for the synthesis of nitrogen-containing compounds. wikipedia.org

The intramolecular version of the aza-Wittig reaction is particularly valuable for constructing nitrogen-containing heterocycles. wikipedia.org In this variant, an organic azide and a carbonyl group are present within the same molecule. Upon addition of a phosphine, the azide is converted to an iminophosphorane, which then reacts with the internal carbonyl group to form a cyclic imine. rsc.org

For a molecule like this compound to participate in an intramolecular aza-Wittig reaction, the neomenthyl scaffold would need to be functionalized with a carbonyl group at a suitable position to allow for cyclization. For instance, if a ketone or aldehyde functionality were introduced onto the isopropyl group or elsewhere on the cyclohexane (B81311) ring, an intramolecular reaction could be triggered to form a bicyclic nitrogen-containing heterocycle. The stereochemistry of the neomenthyl group would direct the facial selectivity of the cyclization, making it a potentially useful tool in asymmetric synthesis.

Table 2: General Scheme of the Intramolecular Aza-Wittig Reaction

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | ω-azido ketone/aldehyde, Triphenylphosphine (PPh₃) | Iminophosphorane | Staudinger ligation forms the key reactive intermediate. |

| 2 | Iminophosphorane | Oxazaphosphetane | Nucleophilic attack of the iminophosphorane on the carbonyl group. mdpi.com |

| 3 | Oxazaphosphetane | Cyclic Imine, Triphenylphosphine oxide | Elimination of triphenylphosphine oxide drives the reaction forward. |

Photochemical and Thermochemical Transformations of Azides

Organic azides are sensitive to both heat and light, undergoing transformations that typically involve the loss of molecular nitrogen to generate highly reactive nitrene intermediates. The study of these processes provides insight into fundamental reaction dynamics.

The photolysis of alkyl azides upon irradiation with ultraviolet light leads to the cleavage of the C-N and N-N bonds. Research on similar molecules, like the tert-butyl perthiyl radical, shows that different photodissociation channels can become dominant at different excitation wavelengths. nih.gov For a typical alkyl azide (R-N₃), two primary photodissociation channels are considered:

Radical Channel: R-N₃ → R• + N₃•

Nitrene Channel: R-N₃ → R-N: + N₂

The nitrene channel is often the major pathway in the photochemistry of organic azides. researchgate.net The resulting nitrene is a highly reactive intermediate that can undergo various subsequent reactions, such as C-H bond insertion or rearrangement. In the case of this compound, photolysis would be expected to generate the corresponding (1S, 2S, 5R)-Neomenthylnitrene. This chiral nitrene could then undergo intramolecular C-H insertion reactions at various positions on the cyclohexane ring or the isopropyl group, potentially leading to a mixture of bicyclic amine products.

Studies on the photodissociation dynamics of related radicals, such as the 2-methylallyl radical, use techniques like photoionization to analyze the kinetic energy release and dissociation rates, providing detailed information on the reaction pathways. nih.gov Similar studies on neomenthyl azide would elucidate the energy partitioning between the neomenthylnitrene and nitrogen fragments.

The photochemistry of azides is fundamentally governed by nonadiabatic dynamics, where the molecule transitions between different electronic potential energy surfaces during the reaction. nih.govumass.edu Upon photoexcitation, the azide molecule is promoted to an excited electronic state. The subsequent dissociation process is not confined to this single surface. Instead, the molecule can pass through regions of "conical intersections," where two potential energy surfaces cross, allowing for very efficient transitions from the excited state back to the ground state.

Simulations of these dynamics, often using ab initio methods, are crucial for understanding the ultrafast processes that follow photoexcitation. umass.edu For an azide, these simulations would track the evolution of the molecule from the initial absorption of a photon, through the elongation and breaking of the N-N bond, to the final formation of the nitrene and N₂ products. These theoretical studies help explain the branching ratios between different reaction channels and the distribution of energy in the products. While specific nonadiabatic dynamics simulations for this compound are not available, the principles derived from studies on simpler azides would apply, with the chiral, bulky neomenthyl group influencing the potential energy surfaces and the ultimate stereochemical outcome of any subsequent nitrene reactions.

Stereochemical Analysis and Conformational Behavior of 1s, 2s, 5r Neomenthyl Azide

Intrinsic Chirality and Absolute Configuration Determination

The designation (1S, 2S, 5R) precisely defines the stereochemistry at each of these chiral carbons according to the Cahn-Ingold-Prelog (CIP) priority rules. The configuration is determined based on the parent alcohol, (-)-neomenthol. For (1S, 2S, 5R)-Neomenthyl azide (B81097), the stereochemical descriptors are assigned as follows:

C1: The carbon atom bonded to the azide group has an 'S' configuration.

C2: The carbon atom bearing the isopropyl group has an 'S' configuration.

C5: The carbon atom with the methyl group has an 'R' configuration.

This specific arrangement of substituents makes the molecule non-superimposable on its mirror image, or enantiomer, which would be (1R, 2R, 5S)-Neomenthyl azide. The determination of the absolute configuration of related menthol (B31143) diastereomers has been historically established through chemical correlations and can be confirmed using modern spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and X-ray crystallography on suitable derivatives. researchgate.netresearchgate.net

Table 1: Stereochemical Descriptors for (1S, 2S, 5R)-Neomenthyl Azide

| Chiral Center | Substituent | Cahn-Ingold-Prelog Configuration |

|---|---|---|

| C1 | Azide (-N₃) | S |

| C2 | Isopropyl (-CH(CH₃)₂) | S |

| C5 | Methyl (-CH₃) | R |

Conformational Preferences and Dynamics of Cyclic Azides

The conformational behavior of this compound is dominated by the chair conformation of its cyclohexane (B81311) ring, which minimizes torsional and steric strain. In neomenthyl derivatives, the most stable chair conformation is one where the large isopropyl group and the methyl group occupy equatorial positions to avoid unfavorable steric interactions. ias.ac.in

In this preferred conformation, the substituent at the C1 position—in this case, the azide group—is forced into an axial position. pressbooks.pub This contrasts with the isomeric menthyl azide, where all three substituents can occupy equatorial positions. The axial orientation of the azide group in neomenthyl azide has significant implications for its reactivity, particularly in reactions sensitive to steric hindrance or requiring specific geometric arrangements, such as elimination reactions. pressbooks.pub

Studies on related neomenthyl derivatives, such as neomenthyl chloride, have shown that the molecule exists predominantly in the conformation with an axial halogen. pressbooks.pub This preference is due to the energetic penalty of placing the bulky isopropyl or methyl groups in axial positions, which would occur if the ring were to flip to the alternative chair conformation. Therefore, this compound is expected to exist primarily as the conformer with an axial azide group and equatorial alkyl groups.

Table 2: Predicted Conformational Preferences of this compound

| Substituent | Position on Cyclohexane Ring | Predicted Orientation in Most Stable Conformer |

|---|---|---|

| Azide | C1 | Axial |

| Isopropyl | C2 | Equatorial |

| Methyl | C5 | Equatorial |

Diastereoselective and Enantioselective Control in Organic Reactions

While specific applications of this compound in diastereoselective and enantioselective reactions are not extensively documented, the well-established use of the related menthyl scaffold as a chiral auxiliary provides a clear framework for its potential utility. Chiral auxiliaries derived from menthol and its isomers are employed to induce stereoselectivity in a variety of chemical transformations.

For instance, esters derived from (1R, 2S, 5R)-menthol have been used to control the stereochemistry in Darzens and Mannich-type reactions. researchgate.netresearchgate.net The bulky and stereochemically defined menthyl group effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other.

By analogy, the (1S, 2S, 5R)-Neomenthyl scaffold could serve a similar purpose. If used as a chiral auxiliary, its specific three-dimensional structure would create a unique chiral environment around a reaction center. The axial orientation of the azide group (or a group derived from it) and the equatorial positioning of the alkyl groups would present a distinct steric profile compared to menthyl-based auxiliaries, potentially leading to different levels or even opposite senses of stereoinduction. The azide group itself can also participate in various transformations, such as cycloadditions or reductions to amines, offering a functional handle for subsequent chemical modifications. nih.gov

Mechanisms of Chirality Transfer in Catalytic Processes

The transfer of chirality is a fundamental concept in asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantiomerically enriched product. nih.gov The mechanism of this transfer relies on the formation of transient, diastereomeric transition states between the catalyst and the reactants. The difference in the activation energies of these transition states determines the enantioselectivity of the reaction. nih.gov

Although this compound itself is not typically used as a catalyst, derivatives containing this chiral backbone could function as chiral ligands for metal catalysts. The effectiveness of such a ligand in a catalytic process would depend on several factors:

Binding Geometry: The way the neomenthyl-derived ligand coordinates to a metal center would create a defined chiral pocket around the active site.

Non-covalent Interactions: The steric bulk of the equatorial isopropyl and methyl groups would guide the substrate into a specific orientation through non-covalent interactions, favoring one reaction pathway over the other. nih.gov

Electronic Effects: The functional group derived from the azide could electronically influence the metal center, modulating its catalytic activity.

The transfer of chirality from a neomenthyl-based ligand to a product would proceed through a highly organized transition state. The defined (1S, 2S, 5R) stereochemistry ensures that this organization is predictable, allowing for the rational design of catalysts for specific enantioselective transformations. cpu.edu.cn

Advanced Research Applications of 1s, 2s, 5r Neomenthyl Azide As a Chiral Synthon

Building Block for Complex Natural Product and Analog Synthesis

The synthesis of complex natural products and their analogs often requires the use of chiral building blocks to construct stereochemically rich architectures nih.govsyrris.jp. Chiral azides, such as (1S, 2S, 5R)-Neomenthyl azide (B81097), are valuable precursors for introducing nitrogen-containing stereocenters. The azide group can be stereoselectively reduced to a primary amine, a common functional group in many biologically active natural products, including alkaloids.

Furthermore, the azide moiety can participate in [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles, which can act as bioisosteres for other functional groups in drug analogs nih.gov. While the direct application of (1S, 2S, 5R)-Neomenthyl azide in the total synthesis of a specific complex natural product is not yet widely documented, its potential lies in its ability to transfer its inherent chirality to a target molecule. The neomenthyl scaffold can serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions before being cleaved or modified. The synthesis of enantiopure 1,2-azido alcohols from epoxides using sodium azide highlights a general strategy where chiral azides are key intermediates for producing valuable building blocks like amino alcohols nih.gov.

| Application Area | Synthetic Strategy | Potential Outcome |

| Asymmetric Amine Synthesis | Stereoselective reduction of the azide | Formation of chiral amines and amino alcohols |

| Heterocycle Synthesis | Azide-alkyne cycloaddition (Click Chemistry) | Introduction of triazole rings as amide bioisosteres |

| Chiral Auxiliary | Transfer of chirality from the neomenthyl scaffold | Control of stereochemistry in complex molecule synthesis |

Role in Chiral Catalyst and Ligand Development

Asymmetric catalysis is a powerful tool in modern organic synthesis, relying on chiral catalysts to produce enantiomerically enriched products semanticscholar.orgnih.gov. The development of novel chiral ligands is crucial for the advancement of this field nih.gov. Chiral molecules like this compound can serve as starting materials for the synthesis of new chiral ligands.

The neomenthyl group provides a well-defined stereochemical environment that can be used to influence the selectivity of a metal center in a catalyst. For instance, the azide can be transformed into an amine, which can then be further functionalized to create bidentate or tridentate ligands incorporating phosphorus, nitrogen, or oxygen donor atoms. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations semanticscholar.orgresearchgate.net. The modular nature of such a synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity nih.govnih.gov. The synthesis of α-chiral azides is itself an important area of research, underscoring the value of such compounds as building blocks for more complex chiral structures, including ligands rsc.org.

| Ligand Design Strategy | Potential Catalyst Application | Key Feature |

| Conversion of azide to functionalized amine | Asymmetric hydrogenation, allylic alkylation | Defined stereochemistry from the neomenthyl backbone |

| Incorporation into P,N or N,O-ligands | Various metal-catalyzed reactions | Modular synthesis for catalyst optimization |

| Use as a chiral backbone | Enantioselective C-C bond formation | Rigid cyclohexane (B81311) scaffold for effective chiral induction |

Contributions to Advanced Materials Science Research

The versatility of the azide group makes this compound a candidate for applications in materials science, particularly in the creation of functional materials where chirality can impart unique properties.

Azides are widely used in polymer chemistry for the synthesis of functionalized polymers and dendrimers nih.govhumanjournals.comwum.edu.pk. The CuAAC reaction provides an efficient method for grafting side chains onto polymer backbones or for linking monomer units together nih.govresearchgate.netmdpi.com. Using a chiral azide like this compound could introduce chirality into the polymer structure, potentially leading to materials with interesting chiroptical properties or the ability to perform enantioselective separations.

Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized using azide-functionalized building blocks in a convergent or divergent approach nih.govkoreascience.kr. The introduction of the neomenthyl group onto the periphery of a dendrimer could create a chiral surface, which might have applications in catalysis or molecular recognition.

| Material Type | Synthetic Method | Potential Property/Application |

| Chiral Polymers | Click chemistry polymerization/grafting | Chiroptical materials, enantioselective separation media |

| Functionalized Dendrimers | Convergent or divergent synthesis with azide-alkyne ligation | Chiral surfaces for catalysis, molecular recognition |

Modifying surfaces with organic molecules is critical for controlling their chemical and physical properties, particularly at the bio-interface nih.gov. Azides can be used to functionalize surfaces through various chemical reactions, including photochemical activation of aryl azides or click chemistry with alkyne-modified surfaces nih.gov.

This compound, through its azide group, can be attached to surfaces to create chiral interfaces. Such surfaces could be used to study stereospecific interactions with biological molecules, such as proteins or cells. For example, a chiral surface could be used to selectively adhere or separate enantiomers of a drug molecule or to study the effect of surface stereochemistry on cell adhesion and proliferation. These studies are crucial for the development of advanced biomaterials and biosensors nih.gov.

Utility in Chemical Biology and Bioconjugation Methodologies

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool in chemical biology mdpi.com. The azide group is a key bioorthogonal handle due to its small size, stability, and selective reactivity.

The primary application of azides in this context is in bioconjugation via the CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistrytalk.org. These reactions are used to label biomolecules such as proteins, nucleic acids, and glycans with probes for imaging, tracking, or purification mdpi.comresearchgate.net. For instance, an azide-modified sugar can be metabolically incorporated into cell-surface glycans, which can then be visualized by reaction with a fluorescently tagged alkyne mdpi.com.

While many applications use simple azides, the use of a chiral azide like this compound could introduce a stereospecific element into bioconjugation strategies. This could be exploited in the development of chiral probes for studying stereospecific biological interactions or in the assembly of complex, stereochemically defined biomolecular conjugates nih.govrsc.orgresearchgate.net. The Staudinger ligation is another bioorthogonal reaction involving azides that forms a stable amide bond and is used for labeling biomolecules in vivo nih.govrsc.org.

| Methodology | Reaction Type | Application |

| Biomolecule Labeling | CuAAC, SPAAC | Imaging, tracking, and purification of proteins, glycans, etc. |

| Chiral Probes | Click Chemistry | Studying stereospecific interactions in biological systems |

| Bioorthogonal Ligation | Staudinger Ligation | In vivo labeling and modification of biomolecules |

Computational and Theoretical Studies on 1s, 2s, 5r Neomenthyl Azide Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (1S, 2S, 5R)-Neomenthyl azide (B81097). frontiersin.orgnih.gov A typical study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. DFT methods like B3LYP are commonly used for this purpose. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated to predict reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. asrjetsjournal.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to undergo attack by various reagents.

For (1S, 2S, 5R)-Neomenthyl azide, these calculations would reveal how the chiral menthyl backbone influences the electronic properties of the azide functional group.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving this compound, such as cycloadditions or thermal decompositions, DFT calculations would be used to locate and characterize the structures and energies of reactants, transition states, intermediates, and products. researchgate.netnih.gov

The primary goal is to calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. For example, in a 1,3-dipolar cycloaddition reaction, computational modeling could determine whether the reaction proceeds through a concerted one-step mechanism or a stepwise pathway involving a diradical intermediate. cuny.edu This analysis provides fundamental insights that are often difficult to obtain through experimental means alone. nih.gov

Predictive Analysis of Stereochemical Outcomes

A key application of computational chemistry in the study of chiral molecules like this compound is the prediction of stereochemical outcomes in its reactions. researchgate.net When this molecule reacts with another prochiral reactant, multiple stereoisomeric products can be formed.

Computational models can predict which stereoisomer will be the major product by calculating the energies of the different diastereomeric transition states leading to each product. According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product. This approach allows chemists to understand the origins of stereoselectivity and rationally design reactions to favor the formation of a desired stereoisomer. For a molecule with a bulky and conformationally complex substituent like the neomenthyl group, these calculations are essential for understanding how its steric and electronic properties direct the stereochemical course of a reaction.

Molecular Dynamics Simulations for Ultrafast Processes

Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing insights into dynamic processes that occur on very short timescales (femtoseconds to nanoseconds). While quantum chemical calculations focus on static structures and energy barriers, MD simulations can model the actual atomic motions during a chemical reaction or conformational change.

For this compound, MD simulations could be used to study:

Conformational Dynamics: The neomenthyl group can adopt different conformations, and MD simulations can model the rates of interconversion between them and determine the most populated conformers in solution.

Solvent Effects: By including explicit solvent molecules in the simulation, their influence on the structure and reactivity of the azide can be investigated.

Ultrafast Reactions: For very fast reactions, such as those initiated by a laser pulse (photochemistry), MD simulations can trace the atomic trajectories from reactant to product, providing a detailed "movie" of the chemical transformation. researchgate.net

Such simulations are computationally intensive but offer a unique window into the dynamic behavior of molecules that complements the static picture provided by other computational methods.

Q & A

Q. What are the primary applications of (1S,2S,5R)-neomenthyl azide in organic synthesis, and how do its stereochemical properties influence reactivity?

(1S,2S,5R)-Neomenthyl azide is widely used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for synthesizing triazole-linked conjugates due to its stereochemical rigidity and stability . Its neomenthol-derived structure provides steric hindrance, which can modulate reaction rates and regioselectivity in cycloadditions. For example, in bioconjugation, the compound’s stereochemistry ensures controlled orientation of biomolecules during ligation. Methodologically, researchers should optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to balance reactivity and stereochemical fidelity .

Q. What synthetic routes are available for preparing (1S,2S,5R)-neomenthyl azide, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution of neomenthol derivatives with sodium azide (NaN₃) under anhydrous conditions. For example, Koziara’s method uses a two-step process: (1) activation of neomenthol via tosylation and (2) azide displacement using [n-Bu₄N]Br as a phase-transfer catalyst . Purification is critical due to potential byproducts (e.g., unreacted starting materials); column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents is recommended. Purity verification via HPLC (C18 columns, acetonitrile/water gradients) or NMR (monitoring characteristic azide peaks at ~2100 cm⁻¹ in IR) ensures reproducibility .

Advanced Research Questions

Q. How do stereochemical variations in neomenthyl azide derivatives affect their performance in supramolecular assembly or enzyme inhibition?

The (1S,2S,5R) configuration imparts distinct spatial arrangements that influence host-guest interactions in supramolecular systems. For instance, its bulky cyclohexane backbone can create hydrophobic pockets for guest encapsulation, as demonstrated in cyclodextrin-based studies. In enzyme inhibition, stereochemistry modulates binding to cytochrome oxidases; the compound’s ability to block electron transport in cytochrome a₃ relies on precise spatial alignment with the enzyme’s active site . Researchers should compare enantiomeric/diastereomeric analogs (e.g., via X-ray crystallography or molecular docking) to map structure-activity relationships .

Q. What experimental strategies resolve contradictions in reaction yields or biological activity data for (1S,2S,5R)-neomenthyl azide?

Discrepancies often arise from trace impurities (e.g., residual solvents or azide decomposition products) or stereochemical heterogeneity . To address this:

- Use isotopic labeling (e.g., ¹⁵N-labeled azides) to track reaction pathways .

- Employ chiral HPLC to confirm enantiopurity, as demonstrated in the analysis of AR-15512 diastereomers .

- Validate biological activity via orthogonal assays (e.g., fluorescence quenching for enzyme inhibition and isothermal titration calorimetry for binding affinity) .

Q. How can (1S,2S,5R)-neomenthyl azide be functionalized for site-specific bioconjugation without compromising stability?

Protecting group strategies are essential. For example:

- Introduce PEG spacers between the azide and target molecule to reduce steric hindrance .

- Use photolabile groups (e.g., nitroveratryloxycarbonyl) for spatiotemporal control in live-cell imaging. Stability is maintained by avoiding aqueous/organic biphasic systems unless stabilized by surfactants (e.g., BSA or cyclodextrins) .

Q. What analytical challenges arise in characterizing (1S,2S,5R)-neomenthyl azide, and how are they mitigated?

Key challenges include:

- Azide degradation under UV light or elevated temperatures. Store samples in amber vials at –20°C.

- Overlap in NMR signals due to complex stereochemistry. Use NOESY or COSY to resolve proton coupling patterns .

- Mass spectrometry limitations for low-abundance impurities. Combine HRMS with ion-mobility separation for enhanced resolution .

Methodological Considerations

- Stereochemical Analysis : Compare experimental circular dichroism (CD) spectra with DFT-calculated spectra (e.g., B3LYP/6-31+G(d,p)) to confirm configuration .

- Reaction Optimization : Screen copper catalysts (e.g., Cu(I)Br vs. CuSO₄/ascorbate) to minimize side reactions in CuAAC .

- Biological Assays : Use flow cytometry or FRET to quantify triazole-linked conjugate stability in cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.